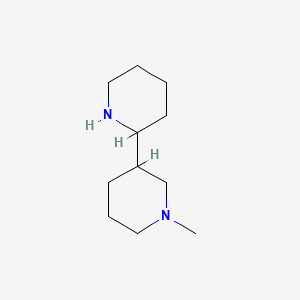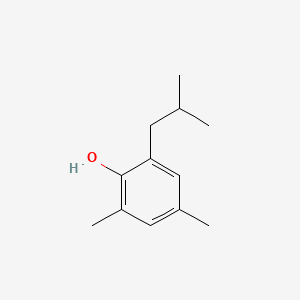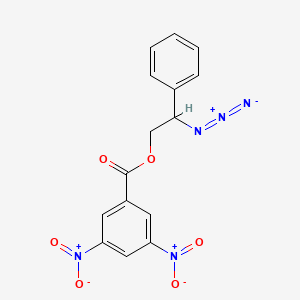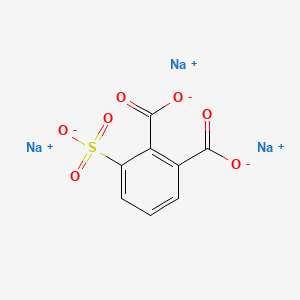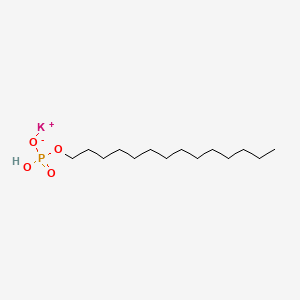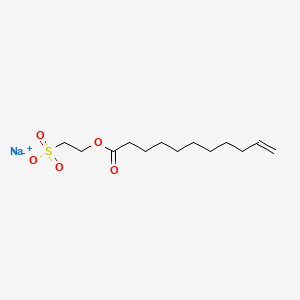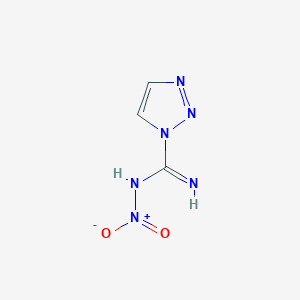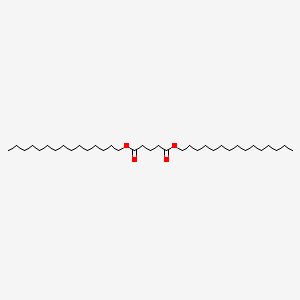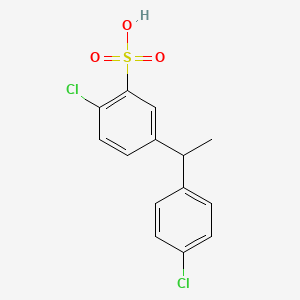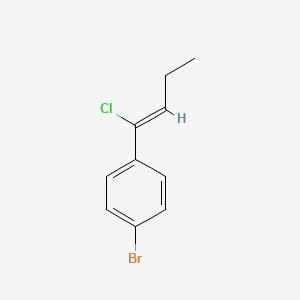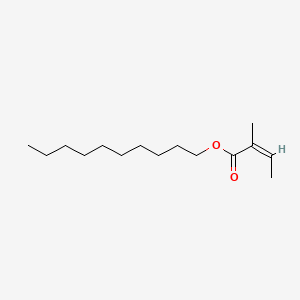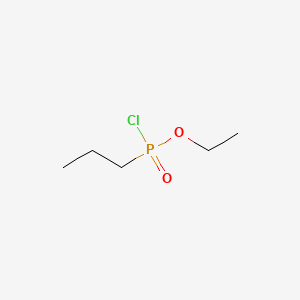
Propylphosphonochloridic acid, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylphosphonochloridic acid, propyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group esterified with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylphosphonochloridic acid, propyl ester can be synthesized through the reaction of propylphosphonic dichloride with propanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridic acid group. The general reaction is as follows:
Propylphosphonic dichloride+Propanol→Propylphosphonochloridic acid, propyl ester+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is often catalyzed by a base to neutralize the hydrogen chloride produced, thereby driving the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Propylphosphonochloridic acid, propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to form propylphosphonic acid and propanol.
Substitution: The chloridic acid group can be substituted by nucleophiles such as amines or alcohols to form corresponding phosphonates.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Propylphosphonic acid and propanol.
Substitution: Various phosphonates depending on the nucleophile used.
Oxidation: Phosphonic acids.
Reduction: Phosphonites.
Aplicaciones Científicas De Investigación
Propylphosphonochloridic acid, propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propylphosphonochloridic acid, propyl ester involves its interaction with nucleophiles, leading to the formation of various phosphonate derivatives. These interactions are facilitated by the electrophilic nature of the phosphorus atom, which readily forms bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- Methylphosphonochloridic acid, methyl ester
- Ethylphosphonochloridic acid, ethyl ester
- Butylphosphonochloridic acid, butyl ester
Uniqueness
Propylphosphonochloridic acid, propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The propyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Propiedades
Número CAS |
28830-00-4 |
|---|---|
Fórmula molecular |
C5H12ClO2P |
Peso molecular |
170.57 g/mol |
Nombre IUPAC |
1-[chloro(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C5H12ClO2P/c1-3-5-9(6,7)8-4-2/h3-5H2,1-2H3 |
Clave InChI |
HFIHQPNFPPBMOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


